N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
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Overview
Description
N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide: is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an acetamido group, a methoxyphenyl group, and a pyridazinone moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the p-tolyl group: This step may involve the use of Friedel-Crafts acylation or alkylation reactions.
Attachment of the butanamide chain: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Incorporation of the acetamido and methoxyphenyl groups: These groups can be introduced via nucleophilic substitution or electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetamido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, thiols.
Major Products Formed
Oxidation products: Hydroxyl derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(phenyl)pyridazin-1(6H)-yl)butanamide
- N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)butanamide
Uniqueness
N-(5-acetamido-2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide: is unique due to the presence of the p-tolyl group, which may confer specific biological activities or chemical properties not found in its analogs.
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-16-6-8-18(9-7-16)20-11-13-24(31)28(27-20)14-4-5-23(30)26-21-15-19(25-17(2)29)10-12-22(21)32-3/h6-13,15H,4-5,14H2,1-3H3,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGNMIVVRDQURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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